6-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1,4-dihydro-3,1-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-2-3-8-7(4-6)5-12-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYJWOVWOSWWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methyl 1h Benzo D 1 2 Oxazin 2 4h One and Its Derivatives
Traditional Synthetic Routes to the Benzo[d]umich.edufigshare.comoxazin-2(4H)-one Core Structure
Traditional methods for constructing the benzoxazinone (B8607429) ring system have long relied on fundamental organic reactions, primarily utilizing readily available precursors like anthranilic acid. These routes, while foundational, often involve cyclization and condensation steps that have been refined over the years.
Cyclization Reactions of Anthranilic Acid Derivatives
The use of anthranilic acid and its derivatives is a cornerstone in the synthesis of benzoxazinones. umich.eduiau.ir Classical approaches typically involve the condensation of anthranilic acid with reagents such as acid chlorides or acid anhydrides. umich.edu However, these methods can be limited by the use of hazardous chemicals and harsh reaction conditions. umich.edu
A more refined strategy involves the cyclization of pre-formed N-acyl anthranilic acid derivatives. This two-step process begins with the acylation of anthranilic acid, followed by a cyclodehydration step to form the oxazinone ring. iau.ir An efficient and environmentally friendly version of this method uses recyclable, dehydrating agents like silica (B1680970) gel or bentonite (B74815) clay under solvent-free conditions. iau.ir In this procedure, the N-acyl anthranilic acid derivative is mixed with the catalyst and heated to its melting point for a few minutes, resulting in excellent yields of the corresponding 2-substituted-4H-3,1-benzoxazin-4-one. iau.ir
Another approach employs a cyclization agent to facilitate ring closure. For instance, N-phthaloylglycine can be reacted with anthranilic acid to form an intermediate acid amide. scispace.com This intermediate is then treated with cyanuric chloride, which acts as a cyclization agent, to produce the desired benzoxazinone derivative. scispace.com The reaction is believed to proceed through a nucleophilic attack of the amide's oxygen atom on the carbonyl carbon, induced by the cyclization agent, to form the heterocyclic ring. scispace.com A two-step synthesis starting from 2-aminobenzoic acids has also been investigated, using urethane-type protecting groups as the carbonyl source and thionyl chloride to promote cyclization. rsc.org
| Starting Material | Reagent/Catalyst | Conditions | Product | Yield | Reference |
| N-acyl anthranilic acid derivatives | Silica gel or Bentonite | Solvent-free, melting point heating (4 min) | 2-substituted-4H-3,1-benzoxazin-4-ones | Good to Excellent | iau.ir |
| N-phthaloylglycine & Anthranilic acid | Cyanuric chloride, Triethylamine | Chloroform | 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | Not specified | scispace.com |
| 2-Aminobenzoic acids | Urethane protecting groups, Thionyl chloride | Two-step process | 1H-benzo[d] umich.edufigshare.comoxazine-2,4-diones | Not specified | rsc.org |
Condensation Reactions for Oxazinone Ring Formation
Condensation reactions provide a direct route to the benzoxazinone core by combining multiple components in a single step or a streamlined sequence. The Mannich-type condensation is a prominent example, typically involving the one-pot reaction of a phenol, a primary amine, and formaldehyde. ikm.org.myacs.org This method is valued for its simplicity and adaptability in creating the 1,3-benzoxazine structure. ikm.org.my
Acid-catalyzed reactions of anthranilic acids with orthoesters also yield benzo[d] umich.edufigshare.com-oxazin-4-ones. nih.gov This transformation can be performed under both thermal and microwave-assisted conditions. The reaction proceeds through the formation of an iminium intermediate, followed by ring closure and the elimination of ethanol (B145695) to furnish the final product. nih.gov Similarly, a one-pot condensation of anthranilic acids and aryl aldehydes in the presence of acetic anhydride (B1165640) can be achieved under ultrasound conditions to produce N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields. nih.gov
More complex benzoxazines can be synthesized through the condensation of 2-hydroxyaldehydes and primary amines, a method that is particularly useful for creating hydroxy-substituted or deuterium-labeled derivatives that are otherwise difficult to obtain. researchgate.net
Catalytic Approaches in Benzo[d]umich.edufigshare.comoxazin-2(4H)-one Synthesis
Catalysis has introduced more efficient and selective methods for synthesizing benzoxazinones, overcoming many limitations of traditional routes. Both transition metal catalysis and green catalytic systems have been successfully applied to construct the oxazinone ring.
Transition Metal-Catalyzed Carbonylation and Cyclization Strategies (e.g., Palladium-catalyzed)
Palladium catalysis has become a powerful tool for the synthesis of carbonyl-containing heterocycles. umich.edudocumentsdelivered.comresearchgate.net A simple and efficient palladium-catalyzed carbonylative cyclization of anthranilic acid with aryl or heteroaryl bromides has been developed. umich.eduumich.edu This method utilizes carbon monoxide as an inexpensive C1 building block and proceeds under mild conditions, demonstrating broad functional group tolerance. umich.edu The catalytic system often consists of a palladium source like PdCl2(PhCN)2 and a phosphine (B1218219) ligand. umich.edu
Palladium-catalyzed intramolecular C–O bond formation is another effective strategy. thieme-connect.com This approach involves the cyclization of substrates such as N-(o-bromoaryl)amides, using paraformaldehyde as the carbonyl source, or the annulation of ortho-halobenzaldehydes with internal alkynes. documentsdelivered.comresearchgate.net These methods are advantageous as they allow for the synthesis of highly substituted benzoxazinones. thieme-connect.com For example, allenyl benzoxazinones can undergo a palladium-catalyzed asymmetric cascade intramolecular cyclization/intermolecular Michael addition with 1-azadienes to afford a range of chiral C2-functionalized quinoline (B57606) derivatives, showcasing the versatility of these intermediates. acs.org Gold(I) catalysts have also been employed for the chemoselective 6-exo-dig cycloisomerization of N-(2-alkynyl)aryl benzamides to yield highly substituted 4H-benzo[d] umich.edufigshare.comoxazines under very mild conditions. nih.gov
| Catalyst System | Reactants | Reaction Type | Product | Reference |
| PdCl2(PhCN)2/P(t-Bu)3·HBF4 | Anthranilic acid, Aryl bromide, CO | Carbonylative Cyclization | 2-Aryl-benzoxazinone derivatives | umich.eduumich.edu |
| Palladium catalyst | N-(o-bromoaryl)amides, Paraformaldehyde | Carbonylative Cyclization | N-Acetyl Benzoxazinones | documentsdelivered.com |
| Palladium catalyst | 2-aminopyridyl substrates | Intramolecular C–O Coupling | Benzoxazinones | thieme-connect.com |
| Palladium catalyst | Allenyl benzoxazinones, 1-Azadienes | Asymmetric Cascade Cyclization/Addition | Chiral C2-functionalized quinolines | acs.org |
| Gold(I) complex | N-(2-alkynyl)aryl benzamides | 6-exo-dig Cycloisomerization | 4H-Benzo[d] umich.edufigshare.comoxazines | nih.gov |
Green and Sustainable Catalysis for Oxazinone Synthesis (e.g., Chitosan (B1678972), Cobalt-based Phosphates, Ionic Liquids)
The principles of green chemistry have driven the development of sustainable catalytic systems for organic synthesis. Natural biopolymers like chitosan have emerged as excellent, eco-friendly catalyst supports due to their biodegradability and chemical reactivity. nih.govresearchgate.net Chitosan functionalized with ionic liquids (ILs) creates robust, heterogeneous catalysts that can be easily recovered and recycled. nih.govrsc.orgrsc.org While their direct application in the synthesis of 6-methyl-1H-benzo[d] umich.edufigshare.comoxazin-2(4H)-one is an area for further exploration, these catalysts have proven highly efficient in related transformations like esterification and the cycloaddition of CO2 to form cyclic carbonates. rsc.orgnih.gov The catalytic activity often stems from the synergistic effect between the chitosan backbone and the functional groups of the ionic liquid. nih.govrsc.org
Ionic liquids themselves, prized for their low volatility and high thermal stability, have been used as green solvents and catalysts in various organic reactions. nih.gov For example, sulfonic acid-functionalized imidazolium (B1220033) salts have been used as recyclable Brønsted acid catalysts. nih.gov The use of recyclable catalysts such as silica gel and bentonite in solvent-free reactions also represents a green approach to benzoxazinone synthesis. iau.ir
Microwave-Assisted Synthesis of Benzo[d]umich.edufigshare.comoxazin-2(4H)-one Derivatives
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times and often improving product yields. figshare.comresearchgate.nettandfonline.com This technique has been successfully applied to the synthesis of various benzoxazinone derivatives. figshare.comdoaj.org
For example, an efficient and eco-friendly one-step synthesis of benzoxazine-2,4-diones from phthalic anhydride derivatives and trimethylsilyl (B98337) azide (B81097) was developed using microwave irradiation. figshare.comresearchgate.nettandfonline.com This method offers significant advantages over conventional heating, reducing reaction times from hours to minutes. tandfonline.com Microwave irradiation can also influence the regioselectivity of the reaction, providing access to products not available through traditional heating methods. figshare.comresearchgate.net
The synthesis of 3,1-benzoxazin-2-ones from 3-hydroxyoxindoles has also been accelerated using microwave irradiation for key transformation steps. uaeh.edu.mx Furthermore, a facile microwave-assisted approach has been reported for synthesizing novel derivatives of 4-methyl-1H-benzo[d] umich.edufigshare.comoxazin-2(4H)-one. rsc.org Schiff bases prepared via microwave irradiation can be reacted with salicylic (B10762653) acid, also under microwave conditions, to prepare 4,3-dihydro-1,3-oxazine-4-one derivatives. sciencescholar.us The acid-catalyzed reaction of anthranilic acids with orthoesters to form benzoxazinones can also be effectively performed using microwaves. nih.gov
| Starting Materials | Method | Product | Advantages | Reference |
| Phthalic anhydrides, Trimethylsilyl azide | Microwave-assisted, solvent-free | Benzoxazine-2,4-diones | Reduced reaction time (8 min vs 17 h), good yields (30-90%) | figshare.comresearchgate.nettandfonline.com |
| 3-Hydroxyoxindoles | Microwave-assisted two-step sequence | 3,1-Benzoxazin-2-ones | Accelerated reaction rates | uaeh.edu.mx |
| 4,4-Methylenedianiline, Aldehydes, Salicylic acid | Microwave-assisted | 4,3-Dihydro-1,3-oxazine-4-one derivatives | Not specified | sciencescholar.us |
| Anthranilic acids, Orthoesters | Microwave-assisted, acid-catalyzed | Benzo[d] umich.edufigshare.com-oxazin-4-ones | Faster reaction | nih.gov |
| Boronic acid derivatives of 4-methyl-1H-benzo[d] umich.edufigshare.comoxazin-2(4H)-one | Microwave-assisted Suzuki coupling | Flavonyl/Aza-flavonyl-4-methyl-1H-benzo[d] umich.edufigshare.comoxazin-2(4H)-ones | Facile synthesis | rsc.org |
One-Pot and Multicomponent Reactions for Efficient Oxazinone Construction
One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecular architectures like benzoxazinones from simple starting materials in a single reaction vessel. youtube.com These approaches offer significant advantages, including reduced reaction times, lower costs, and decreased waste generation compared to traditional multi-step syntheses. youtube.commdpi.com
A notable one-pot method involves the reaction of aryl-substituted anthranilic acids with orthoesters to produce 2-alkyl and 2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones. researchgate.netresearchgate.net This reaction can be performed under both thermal and microwave-assisted conditions, with acetic acid often used as a catalyst in ethanol. researchgate.netresearchgate.netnih.gov The nature of the substituent on the anthranilic acid ring can influence the reaction outcome; electron-donating groups tend to favor the formation of the desired 4H-benzo[d] nih.govnih.govoxazin-4-ones, whereas electron-withdrawing groups may lead to the formation of dihydro analogs. researchgate.net
Multicomponent reactions, such as the Ugi four-component reaction (U-4CR), have also been adapted for the synthesis of benzoxazinone derivatives. nih.govmdpi.com One such approach couples the Ugi reaction with an intramolecular Mitsunobu substitution in a two-step process to yield a variety of benzoxazinones. nih.gov This strategy highlights the power of MCRs to rapidly generate structural diversity. nih.gov While direct one-pot synthesis of 6-Methyl-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one using these specific MCRs is not explicitly detailed, the principles can be applied to appropriately substituted precursors. For instance, a three-component reaction involving 2-mercaptobenzoic acids, aldehydes, and amines has been successfully employed for the synthesis of 2,3-dihydro-4H-benzo[e] nih.govnih.govthiazin-4-ones, a related heterocyclic system. nih.gov
The table below summarizes key aspects of one-pot and multicomponent reactions for the synthesis of benzoxazinone cores.
| Reaction Type | Key Reactants | Catalyst/Conditions | Products | Reference |
| One-Pot | Aryl-substituted anthranilic acids, Orthoesters | Acetic acid, Ethanol, Thermal or Microwave | 2-Alkyl/Aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones | researchgate.netresearchgate.net |
| Two-Step Ugi/Mitsunobu | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Not specified | Diverse Benzoxazinones | nih.gov |
Exploration of Novel Precursors and Reaction Pathways for 6-Methyl-1H-benzo[d]nih.govnih.govoxazin-2(4H)-one Synthesis
The development of novel synthetic routes often involves the investigation of new precursors and reaction mechanisms. For the synthesis of benzoxazinone derivatives, particularly the closely related 1H-benzo[d] nih.govnih.govoxazine-2,4-diones, researchers have explored the use of N-protected 2-aminobenzoic acids.
A significant pathway involves the use of urethane-type protecting groups like fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), and ethoxycarbonyl (EtOCO) on 2-aminobenzoic acids. nih.govrsc.orgresearchgate.net In a key example, 2-((benzyloxycarbonyl)amino)-5-methylbenzoic acid (Cbz-2-amino-5-methylbenzoic acid) serves as a precursor for 6-Methyl-1H-benzo[d] nih.govnih.govoxazine-2,4-dione. researchgate.net The reaction is promoted by thionyl chloride, which facilitates cyclization to form the oxazinone ring. This two-step approach, starting from 2-aminobenzoic acids, offers high yields for the desired products. researchgate.net
The reaction of anthranilic acid with benzoyl chloride in pyridine (B92270) is another established pathway to form the benzoxazinone ring, yielding 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one in high yield. ubaya.ac.id The mechanism involves an initial nucleophilic attack by the amine group on the acyl chloride, followed by an intramolecular cyclization. ubaya.ac.id
The table below details the synthesis of 6-Methyl-1H-benzo[d] nih.govnih.govoxazine-2,4-dione, a structurally similar compound, from a novel precursor.
| Precursor | Reagent | Product | Yield | Reference |
| Cbz-2-amino-5-methylbenzoic acid | Thionyl Chloride (SOCl₂) | 6-Methyl-1H-benzo[d] nih.govnih.govoxazine-2,4-dione | >97% | researchgate.net |
| 5-Methyl-2-aminobenzoic acid | Benzyloxycarbonyl chloride, then Thionyl Chloride | 6-Methyl-1H-benzo[d] nih.govnih.govoxazine-2,4-dione | High | researchgate.net |
These innovative approaches, utilizing readily accessible precursors and developing efficient reaction pathways, are crucial for the synthesis of specific derivatives like 6-Methyl-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one and its analogs, paving the way for further investigation into their chemical and biological properties.
Chemical Reactivity and Derivatization of 6 Methyl 1h Benzo D 1 2 Oxazin 2 4h One
Nucleophilic and Electrophilic Substitution Reactions on the Oxazinone Ring System
The 6-Methyl-1H-benzo[d] ekb.egresearchgate.netoxazin-2(4H)-one structure possesses distinct sites for both nucleophilic and electrophilic substitution, allowing for targeted modifications of both the heterocyclic and aromatic portions of the molecule. nih.gov
The aromatic ring of the benzoxazinone (B8607429) core is activated towards electrophilic substitution due to the electron-donating effects of the ring-fused amide nitrogen and the C-6 methyl group. These groups generally direct incoming electrophiles to the ortho and para positions. Consequently, reactions such as halogenation can be achieved on the benzene (B151609) ring. nih.gov For instance, palladium-catalyzed regioselective halogenation, directed by the nitrogen atom of the heterocyclic ring, has been demonstrated on analogous benzoxazinone systems, suggesting a pathway for targeted functionalization of the 6-methyl derivative. nih.gov
Nucleophilic attack typically occurs at the electrophilic centers of the oxazinone ring, primarily the carbonyl carbon (C-2) and the C-4 position. nih.govuomosul.edu.iq Attack at the C-2 carbonyl by a nucleophile can lead to the opening of the oxazinone ring, forming an intermediate N-acyl-2-amino-5-methylphenol derivative. This ring-opening is a key step in the transformation of benzoxazinones into other heterocyclic systems. nih.gov The susceptibility to nucleophilic attack depends on factors like the nature and size of the nucleophile. nih.gov
Reactions at the Carbonyl Group and Aromatic Ring of the Benzo[d]ekb.egresearchgate.netoxazin-2(4H)-one Core
The carbonyl group and the aromatic ring are the primary sites for the functionalization of the 6-Methyl-1H-benzo[d] ekb.egresearchgate.netoxazin-2(4H)-one core.
Reactions at the Carbonyl Group: The C-2 carbonyl group is a key electrophilic site. It readily reacts with a variety of nitrogen nucleophiles, including ammonia (B1221849), primary amines, and hydrazine (B178648). raco.cat This reaction typically proceeds via a nucleophilic acyl substitution mechanism, resulting in the cleavage of the C-O bond and opening of the heterocyclic ring. nih.gov For example, the reaction with hydrazine hydrate (B1144303) opens the ring to form a hydrazide intermediate, which can then be used to synthesize other complex heterocycles. ekb.egnih.gov This reactivity makes the carbonyl group a crucial handle for converting the benzoxazinone scaffold into other valuable structures like quinazolinones. researchgate.net
Reactions at the Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions. The presence of the activating methyl group at C-6 and the directing effect of the amide nitrogen influence the regioselectivity of these substitutions. nih.govnih.gov Halogenation is a common modification. Research on similar benzoxazinone structures has shown that palladium-catalyzed C-H functionalization using N-halosuccinimides (NBS, NCS, NIS) can introduce halogen atoms at specific positions on the benzene ring with high regioselectivity. nih.gov
Below is a table summarizing potential regioselective halogenation reactions on the benzoxazinone core, based on analogous systems.
| Halogenating Agent | Catalyst/Conditions | Potential Product | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Pd(OAc)₂, PTSA, DCE, 100°C, MW | Bromo-substituted benzoxazinone | nih.gov |
| N-Chlorosuccinimide (NCS) | Pd(OAc)₂, PTSA, DCE, 120°C, MW | Chloro-substituted benzoxazinone | nih.gov |
| N-Iodosuccinimide (NIS) | Pd(OAc)₂, PTSA, DCE, 90°C, MW | Iodo-substituted benzoxazinone | nih.gov |
Cycloaddition and Cycloreversion Processes Involving Oxazinones
Benzoxazinone derivatives, particularly those functionalized with unsaturated moieties, can participate in cycloaddition reactions, providing access to complex fused and spirocyclic heterocyclic systems. nih.gov These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org
Vinyl-substituted benzoxazinones can act as dienophiles or participate as the 4π component in Diels-Alder [4+2] cycloadditions. researchgate.net Catalytic asymmetric cycloadditions have been developed using zwitterionic intermediates derived from benzoxazinones, leading to the formation of chiral aza-heterocycles. researchgate.net Another important class of reactions is the 1,3-dipolar cycloaddition, where benzoxazinone-derived azomethine imines react with various dipolarophiles. researchgate.net
Photochemical cycloadditions have also been reported for benzoxazinone systems. For example, irradiation in the presence of electron-poor olefins can lead to the formation of cyclobutane (B1203170) rings via a [2+2] cycloaddition mechanism. acs.org Furthermore, dearomative [3+2] cycloadditions, such as the reaction of benzoxazoles with cyclopropenones catalyzed by triphenylphosphine, highlight the potential for benzoxazole-type structures (related to the open form of benzoxazinones) to yield complex polycyclic products. nih.gov
Regioselective and Stereoselective Functionalization of 6-Methyl-1H-benzo[d]ekb.egresearchgate.netoxazin-2(4H)-one
Achieving regiochemical and stereochemical control is crucial for the synthesis of specific, biologically active molecules. The benzoxazinone scaffold allows for such precise functionalization.
Regioselectivity: As discussed previously, electrophilic substitutions on the aromatic ring can be highly regioselective. The directing effects of the resident substituents (the amide nitrogen and the C-6 methyl group) are key. For instance, palladium-catalyzed halogenation of 3-phenyl-2H-benzo[b] ekb.egnih.govoxazin-2-ones is directed by the ring nitrogen to achieve selective C-H functionalization. nih.gov Similar principles would apply to the 6-methyl-1H-benzo[d] ekb.egresearchgate.netoxazin-2(4H)-one isomer, allowing for predictable substitution patterns on the aromatic ring.
Stereoselectivity: The synthesis of chiral benzoxazinones is of significant interest. Stereoselective methods often focus on controlling the stereocenter at the C-2 position (in 1,4-benzoxazin-3-ones) or at a substituent attached to the ring. For example, efficient iridium-catalyzed enantioselective hydrogenation of 2-alkylidene-1,4-benzoxazin-3-ones has been developed to produce chiral 2-substituted derivatives with excellent enantioselectivity (up to 99% ee). acs.org One-pot protocols have also been designed for the stereoselective synthesis of fused tricyclic systems incorporating the benzoxazinone moiety, where the stereochemistry is controlled by a chiral starting material. nih.gov These strategies could be adapted to introduce chirality into derivatives of 6-Methyl-1H-benzo[d] ekb.egresearchgate.netoxazin-2(4H)-one.
Transformation of Benzo[d]ekb.egresearchgate.netoxazin-2(4H)-one into Other Heterocyclic Systems (e.g., Pyridines, Quinazolinones)
One of the most significant aspects of benzoxazinone chemistry is its utility as a precursor for other heterocyclic systems, most notably quinazolinones. uomosul.edu.iq This transformation is typically achieved by reacting the benzoxazinone with nitrogen-based nucleophiles. researchgate.net
The reaction of a benzoxazinone with reagents like hydrazine hydrate, primary amines, or ammonium (B1175870) acetate (B1210297) proceeds via nucleophilic attack at the C-2 or C-4 carbonyl (depending on the isomer), leading to ring opening and the formation of an N-acyl anthranilamide intermediate. nih.govraco.cat This intermediate then undergoes intramolecular cyclization via dehydration to form the stable quinazolinone ring system. nih.gov This method is highly versatile and has been used to synthesize a wide range of substituted quinazolinones. ekb.egresearchgate.net
Other transformations include:
Benzimidazoles and Benzoxazoles: Reaction with o-phenylenediamine (B120857) or 2-aminophenol (B121084) can yield 3-(benzimidazol-2-yl) or 3-(benzooxazol-2-yl) propenone derivatives, respectively, after ring opening and subsequent cyclization. raco.catchiet.edu.eg
Isooxazolines: Treatment with hydroxylamine (B1172632) hydrochloride can furnish quinazolinone derivatives bearing a 3-hydroxy-2-isooxazoline moiety. raco.catchiet.edu.eg
Pyridines: While less common, transformations into pyridine-fused systems are possible through specific cycloaddition strategies involving vinyl benzoxazinones. researchgate.net
The table below summarizes key transformations of the benzoxazinone core.
| Reagent | Resulting Heterocycle | Reaction Description | Reference |
|---|---|---|---|
| Hydrazine Hydrate | 3-Amino-quinazolin-4-one | Ring opening followed by cyclization. | ekb.egnih.gov |
| Primary Amines (R-NH₂) | 3-Substituted-quinazolin-4-one | Aminolysis of the benzoxazinone ring and subsequent cyclization. | raco.cat |
| Ammonium Acetate | Quinazolin-4-one | Serves as an ammonia source for the transformation. | researchgate.netraco.cat |
| Thiosemicarbazide | 3-Thiourido-quinazolin-4-one | Reaction leads to a quinazolinone with a thiourea (B124793) substituent at N-3. | raco.catchiet.edu.eg |
| o-Phenylenediamine | Benzimidazole (B57391) derivative | Condensation after ring opening to form a benzimidazole moiety. | raco.catchiet.edu.eg |
| 2-Aminophenol | Benzoxazole (B165842) derivative | Condensation after ring opening to form a benzoxazole moiety. | raco.catchiet.edu.eg |
| Hydroxylamine Hydrochloride | Isooxazoline-substituted quinazolinone | Initial reaction at the benzoxazinone followed by rearrangement and cyclization. | raco.catchiet.edu.eg |
Structural Elucidation and Conformational Analysis of 6 Methyl 1h Benzo D 1 2 Oxazin 2 4h One and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the structural determination of benzoxazinone (B8607429) derivatives. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while two-dimensional (2D) experiments establish connectivity between them.
In the ¹H NMR spectrum of a related compound, 6-Methyl-1H-benzo[d] proquest.comnih.govoxazine-2,4-dione, the methyl protons present as a singlet around δ 2.33 ppm. nih.gov The aromatic protons on the benzene (B151609) ring appear as distinct signals, with their multiplicity and coupling constants revealing their substitution pattern. nih.gov For instance, a proton at position 7 might appear as a doublet of doublets due to coupling with neighboring protons. nih.gov The NH proton of the heterocyclic ring typically gives rise to a broad singlet at a downfield chemical shift, such as δ 11.64 ppm, due to its acidic nature. nih.gov
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. For the 6-methyl substituted benzoxazinone core, the methyl carbon appears at approximately δ 20.98 ppm. nih.gov The carbonyl carbon (C=O) of the oxazinone ring is particularly characteristic, resonating significantly downfield; in derivatives, this can be in the range of δ 158.8 to 169.67 ppm. proquest.comubaya.ac.id The remaining aromatic and heterocyclic carbons provide a unique fingerprint for the compound. nih.gov Spectral analysis confirms the successful synthesis and structure of the target compounds. proquest.comekb.eg
Table 1: Representative NMR Data for 6-Methyl-1H-benzo[d] proquest.comnih.govoxazine-2,4-dione Data obtained in DMSO-d₆
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Source |
|---|---|---|---|
| -CH₃ | 2.33 (s, 3H) | 20.98 | nih.gov |
| NH | 11.64 (s, 1H) | - | nih.gov |
| Ar-H | 7.72 (s, 1H), 7.57 (dd, 1H), 7.06 (d, 1H) | 110.93, 116.20, 129.24, 133.86, 138.86, 140.16 | nih.gov |
| C=O (Amide) | - | 148.04 | nih.gov |
| C=O (Ester/Carbamate) | - | 160.83 | nih.gov |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum for a benzoxazinone derivative is characterized by several key absorption bands. The most prominent is the strong carbonyl (C=O) stretching vibration, which, for a lactone or similar cyclic ester structure, typically appears in the region of 1710-1764 cm⁻¹. ubaya.ac.idnih.gov
The presence of the N-H group in the heterocyclic ring is confirmed by a stretching vibration, which can appear in the 3184-3285 cm⁻¹ range. gsconlinepress.com Other significant peaks include the C-O stretching of the ester group and the C=C stretching vibrations of the aromatic ring. ubaya.ac.idgsconlinepress.com For the 6-methyl derivative, C-H stretching vibrations from the methyl group are also expected around 2918 cm⁻¹. nih.gov The collective IR data provides compelling evidence for the presence of the core benzoxazinone structure. ekb.egnih.gov
Table 2: Characteristic IR Absorption Frequencies for Benzoxazinone Derivatives
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Source |
|---|---|---|---|
| Amine/Amide | N-H stretch | 3184 - 3285 | gsconlinepress.com |
| Alkyl | C-H stretch (CH₃) | ~2918 | nih.gov |
| Carbonyl | C=O stretch (lactone/amide) | 1710 - 1764 | ubaya.ac.idnih.gov |
| Aromatic | C=C stretch | ~1485 - 1619 | nih.gov |
| Ester/Ether | C-O stretch | ~1157 | gsconlinepress.com |
Mass spectrometry (MS) is essential for determining the molecular weight of a compound and confirming its elemental composition. ekb.eg Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion peak can be readily identified. For 6-Methyl-1H-benzo[d] proquest.comnih.govoxazine-2,4-dione, ESI-MS analysis revealed a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 178.10, which corresponds to the calculated exact mass for the molecular formula C₉H₇NO₃. nih.gov High-resolution mass spectrometry (HRMS) can further confirm this formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides additional structural evidence by showing the loss of specific neutral fragments (e.g., CO, CO₂), which helps to piece together the molecular structure. ubaya.ac.id
Table 3: Mass Spectrometry Data for 6-Methyl-1H-benzo[d] proquest.comnih.govoxazine-2,4-dione
| Parameter | Value | Source |
|---|---|---|
| Ionization Method | ESI-MS | nih.gov |
| Molecular Formula | C₉H₇NO₃ | nih.gov |
| Calculated Exact Mass [M+H]⁺ | 178.05 | nih.gov |
| Found m/z [M+H]⁺ | 178.10 | nih.gov |
X-ray Crystallography Studies for Solid-State Structure Determination
While spectroscopic methods deduce molecular structure, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms and molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be generated, revealing precise bond lengths, bond angles, and conformational details.
For heterocyclic compounds similar to 6-Methyl-1H-benzo[d] proquest.comnih.govoxazin-2(4H)-one, crystallographic studies have shown that the fused ring systems are often nearly planar. nih.govijcmas.com For example, in one analogue, the angle between the planes of a chromene and a benzothiazole (B30560) ring system was found to be only 3.01°. nih.gov
Crucially, X-ray analysis elucidates the intermolecular forces that govern the crystal packing. In many benzoxazinone and related structures, intermolecular hydrogen bonds are a key stabilizing feature. researchgate.net For instance, hydrogen bonds can form between the N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of dimeric units or extended chains within the crystal lattice. ijcmas.comresearchgate.net These non-covalent interactions are fundamental to understanding the solid-state properties of the material.
Chiroptical Properties and Stereochemical Investigations of Enantiopure Oxazinone Analogues
When a benzoxazinone derivative possesses a stereocenter, it can exist as a pair of enantiomers. The investigation of these enantiopure analogues requires specialized techniques known as chiroptical spectroscopy. Methods like Electronic Circular Dichroism (ECD) and Circularly Polarized Luminescence (CPL) are powerful tools for studying chiral molecules. nih.gov
ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of a chiral molecule. CPL, its emission counterpart, is crucial for the development of advanced materials for applications like enantioselective sensing and anti-counterfeiting technologies. rsc.org
The development of chiral organic materials with a strong chiroptical response is a significant area of research. rsc.org Studies on complex chiral molecules have demonstrated that the combination of chiroptical spectroscopy with quantum chemical calculations allows for the construction of detailed structure-property relationships. nih.govrsc.org This synergy is essential for designing new molecules with optimized properties, such as high fluorescence quantum yields and large dissymmetry factors, which are metrics of the material's chiroptical strength. nih.gov For any enantiopure derivatives of 6-Methyl-1H-benzo[d] proquest.comnih.govoxazin-2(4H)-one, these chiroptical methods would be indispensable for stereochemical assignment and for exploring their potential in chiroptical technologies.
Theoretical and Computational Chemistry of 6 Methyl 1h Benzo D 1 2 Oxazin 2 4h One Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of benzoxazinone (B8607429) systems. These methods are used to predict molecular geometry, electronic properties, and spectroscopic signatures. ias.ac.inscispace.com DFT calculations can elucidate the distribution of electron density and identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack, thereby predicting its chemical reactivity. researchgate.net
A key aspect of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. For various benzoxazinone and related derivatives, DFT has been employed to calculate these parameters, confirming that favorable electronic properties and optimal HOMO-LUMO energy gaps can indicate strong potential interactions with protein targets. researchgate.net
Researchers have utilized the B3LYP functional combined with the 6-311+G(d,p) basis set to investigate the theoretical UV spectra of benzoxazinone derivatives, helping to understand their electronic transitions. ias.ac.inscispace.com Furthermore, DFT has been used to confirm the structures of newly synthesized complex benzoxazinones, demonstrating its utility in structural characterization where experimental methods like X-ray crystallography are challenging. acs.orgnih.gov
Table 1: Application of DFT in Benzoxazinone Systems
| Calculation Type | Information Gained | Relevance | Source(s) |
|---|---|---|---|
| Geometry Optimization | Predicts the most stable 3D structure of the molecule. | Foundation for all other computational studies (docking, MD). | ias.ac.in |
| HOMO-LUMO Analysis | Determines the energy gap, indicating chemical reactivity and stability. | Predicts potential for interaction with biological targets. | researchgate.net |
| TD-DFT | Simulates UV-Visible spectra and electronic transitions (e.g., n→π*). | Helps interpret experimental spectroscopic data. | ias.ac.inscispace.com |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is extensively used to screen and identify potential drug candidates from the benzoxazinone class by estimating their binding affinity and mode of interaction. nih.gov
Studies on benzoxazinone derivatives have explored their potential against a wide array of biological targets. For instance, docking simulations have suggested that these compounds could act as inhibitors of menaquinone-B in Mycobacterium tuberculosis, a crucial enzyme for the bacterium's survival. nih.gov Other research has identified benzoxazinones as potential inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), an important target for herbicides. nih.gov In the context of cancer and neurodegenerative diseases, derivatives have been docked into the active sites of enzymes like acetylcholinesterase, c-Met kinase, and methionyl-tRNA synthetase to predict their inhibitory potential. nih.govresearchgate.netubaya.ac.id These studies provide critical information on binding energy scores and identify key amino acid residues that stabilize the ligand-protein complex through interactions like hydrogen bonds and hydrophobic contacts.
Table 2: Molecular Docking Studies of Benzoxazinone Derivatives
| Benzoxazinone Derivative Class | Biological Target | Predicted Binding Affinity / Score | Key Interacting Residues | Source(s) |
|---|---|---|---|---|
| Novel 1,4-benzoxazinone derivatives | Menaquinone-B (Tuberculosis) | Not specified | Not specified | nih.gov |
| Fluorinated benzoxazinones | Protoporphyrinogen IX oxidase (PPO) | Predicted pKi values > 8 | Not specified | nih.gov |
| Benzothiazole-benzo nih.govias.ac.inoxazin-3(4H)-one hybrids | Acetylcholinesterase (Alzheimer's) | IC₅₀ values of 25.33-32.00 µg/mL | Interactions with critical amino acid residues noted. | acs.orgnih.gov |
| 2-(4-Oxo-4H-benzo[d] nih.govnih.govoxazin-2-yl)acetonitrile derivatives | c-Met kinase (Cancer) | High inhibition reported | Not specified | researchgate.net |
| 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one | Methionyl-tRNA Synthetase (MRS) | Rerank Score: -76.04 Kcal/mol | Score was higher (less favorable) than the native ligand. | ubaya.ac.id |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior Analysis
While molecular docking provides a static snapshot of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.
For benzoxazinone systems, MD simulations are often used to validate the results of molecular docking. nih.govnih.gov Researchers perform these simulations to confirm that the ligand remains stably bound within the active site of its target protein. nih.gov For example, MD simulations have been used to reinforce the binding mode of benzoxazinone-based compounds with the menaquinone-B enzyme and to systematically investigate their interaction with protoporphyrinogen IX oxidase. nih.govnih.gov These simulations provide insights into the structural stability of the complex, which is a crucial factor for a compound to exert a sustained biological effect. acs.orgnih.gov In studies of poly(benzoxazine) networks, MD simulations have also been used to evaluate thermophysical properties and the effect of structural purity on the material's characteristics. mapyourshow.com
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling, especially Quantitative Structure-Activity Relationship (QSAR) analysis, is a powerful approach to building these relationships.
For benzoxazinone systems, QSAR models have been developed to predict the biological activity of unknown derivatives based on their structural features. In one study, a highly predictive multivariate image analysis-based QSAR (MIA-QSAR) model was built for fluorinated benzoxazinone derivatives targeting the PPO enzyme. nih.gov This model, which was rigorously validated (r² = 0.85, q² = 0.71), successfully identified key structural features and was used to design new compounds with potentially higher inhibitory activity. nih.gov Similarly, 3D-QSAR studies on related heterocyclic systems have been used to gain deeper insight into the key pharmacological features required for potent enzyme inhibition. researchgate.net These computational SAR approaches streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources. nih.gov
Mechanistic Investigations of Biochemical and Molecular Interactions of 6 Methyl 1h Benzo D 1 2 Oxazin 2 4h One and Its Analogues
Enzyme Inhibition Mechanism Studies (in vitro)
Glycosidase Inhibition Mechanisms
Glycoside hydrolases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. nih.gov α-Glucosidases, a major group of glycoside hydrolases, are located in the brush border of the small intestine and are crucial for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibition of these enzymes can delay glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov
Analogues of 6-Methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one, specifically novel 1,3-benzoxazine scaffold-based aglycones, have been synthesized and evaluated for their inhibitory effects on α-glucosidase and α-amylase. nih.gov One of the potent derivatives, 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netoxazin-2-yl)phenol, demonstrated significant inhibition against α-glucosidase with an IC50 value of 11.5 µM, which is more potent than the standard drug acarbose. nih.gov The inhibitory activity of these synthesized aglycones against both α-glucosidase and α-amylase showed IC50 values ranging from 11 µM to 60 µM. nih.gov
Computational docking studies have supported these in vitro findings, showing a high docking score for the aglycones within the substrate-binding site of glycosidase. nih.gov This suggests that the inhibitory mechanism likely involves the binding of these benzoxazine (B1645224) derivatives to the active site of the enzyme, thereby preventing the natural substrate from binding and being hydrolyzed. The inhibition of these enzymes leads to a reduction in the rate of carbohydrate digestion and absorption. nih.gov Further in silico analysis of other complex benzoxazinone (B8607429) derivatives has also indicated a high binding affinity towards intestinal α-glucosidase, reinforcing the potential of this chemical scaffold as a source of potent glycosidase inhibitors. researchgate.net
| Compound | Target Enzyme | IC50 (µM) |
| 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netoxazin-2-yl)phenol | α-Glucosidase | 11.5 nih.gov |
| 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netoxazin-2-yl)phenol | α-Amylase | 11.0 nih.gov |
| Acarbose (Standard) | α-Glucosidase | 58.8 mdpi.com |
| Benzotriazinone Carboxamide (14k) | α-Glucosidase | 27.13 mdpi.com |
| Benzotriazinone Carboxamide (14l) | α-Glucosidase | 32.14 mdpi.com |
| Benzotriazinone Sulfonamide (12e) | α-Glucosidase | 32.37 semanticscholar.org |
| Benzotriazinone Sulfonamide (12f) | α-Glucosidase | 37.75 semanticscholar.org |
Acetylcholinesterase Inhibition Mechanisms
Currently, there is a lack of specific mechanistic studies on the inhibition of acetylcholinesterase by 6-Methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one in the available search results.
Methionyl-tRNA Synthetase Inhibition Mechanisms
Currently, there is a lack of specific mechanistic studies on the inhibition of methionyl-tRNA synthetase by 6-Methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one in the available search results.
Serine Protease Inhibition Mechanisms (e.g., Human Leukocyte Elastase)
Currently, there is a lack of specific mechanistic studies on the inhibition of serine proteases like human leukocyte elastase by 6-Methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one in the available search results. However, it has been noted that 4H-benzo[d] nih.govresearchgate.netoxazines have been successfully used as inhibitors of human leukocyte elastase and C1r serine protease. nih.gov
Inhibition of Receptors of Advanced Glycation End Products (RAGE)
Currently, there is a lack of specific mechanistic studies on the inhibition of RAGE by 6-Methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one in the available search results.
Alpha-Chymotrypsin Inhibitory Properties
Currently, there is a lack of specific mechanistic studies on the inhibition of alpha-chymotrypsin by 6-Methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one in the available search results.
Receptor Binding and Modulation Mechanisms (e.g., Progesterone (B1679170) Receptor Antagonism)
Derivatives of 1,4-dihydro-benzo[d] acs.orgnih.govoxazin-2-one have been identified as potent and selective antagonists of the progesterone receptor (PR). acs.orgnih.gov These nonsteroidal compounds have demonstrated significant binding affinity for the PR, with some analogues exhibiting a selectivity for PR that is over 80 times greater than for other steroid receptors like the glucocorticoid and androgen receptors. acs.orgnih.gov
The structural characteristics of these benzoxazinone analogues play a crucial role in their receptor modulation activity. For instance, the introduction of an aryl group at the 6-position of the benzoxazinone core is a key feature for potent PR antagonism. acs.orgnih.gov Further modifications, such as the addition of an amino linker between the 6-aryl group and the benzoxazinone or benzoxazine-2-thione core, have also been explored, revealing different structure-activity relationships. researchgate.net Interestingly, while 6-aryl benzoxazinones act as PR antagonists, structurally similar 6-aryl benzoxazines have been found to be potent PR agonists. nih.gov
The antagonistic activity of these compounds has been confirmed in cellular assays, such as the T47D cell alkaline phosphatase assay, where several 6-arylamino benzoxazinones displayed low nanomolar potency. researchgate.net The binding affinity and subsequent antagonism of the progesterone receptor by these compounds highlight their potential as modulators of progesterone-driven physiological processes.
Cellular Pathway Modulation Studies (in vitro, non-clinical)
Mechanisms of Cytotoxic Effects on Cancer Cell Lines
Recent research has highlighted the potential of 4H-benzo[d] acs.orgnih.govoxazine (B8389632) derivatives as cytotoxic agents against various cancer cell lines. nih.govnih.gov A study on a family of these compounds, synthesized through gold(I)-catalyzed cycloisomerization, revealed significant inhibitory effects on the proliferation of breast cancer cell lines, including MCF-7, CAMA-1, HCC1954, and SKBR-3. nih.gov The IC50 values, which indicate the concentration required to inhibit 50% of cell growth, ranged from 0.09 to 157.4 µM across the different cell lines, with compounds having a substituted aryl group at the C-2 position showing notable potency. nih.gov
One of the proposed mechanisms for the cytotoxic effects of these benzoxazine derivatives is the generation of reactive oxygen species (ROS). nih.gov The correlation between the potent cell proliferation inhibition of certain compounds (specifically 16, 24, 25, and 26) and their oxidant activity suggests that they may induce oxidative stress within the cancer cells, leading to cell death. nih.gov
Furthermore, other benzoxazinone derivatives have been designed and synthesized with the aim of inducing anticancer activity through different pathways. For example, hybrids of 1,4-benzoxazinone with other pharmacologically active molecules have shown inhibitory effects against lung, cervical, and breast cancer cells. nih.gov Specifically, some 6-cinnamoyl-2H-benzo[b] acs.orgnih.govoxazin-3(4H)-one derivatives were found to suppress lung cancer cell growth by inducing autophagy and cell cycle arrest. nih.gov This suggests that the cytotoxic mechanisms of benzoxazinone analogues can be multifaceted, involving the modulation of various cellular processes critical for cancer cell survival and proliferation.
Pro-apoptotic Potential at a Cellular Level
In addition to their cytotoxic effects, certain benzoxazinone derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov For instance, a series of 2H-benzo[b] acs.orgnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were found to be potent inducers of apoptosis in A549 lung cancer cells. nih.gov
Flow cytometry analysis confirmed that specific compounds within this series significantly increased the apoptotic cell population. nih.gov The pro-apoptotic mechanism appears to be linked to an elevation in intracellular reactive oxygen species (ROS) levels, which can trigger apoptotic pathways. nih.gov Furthermore, Western blot analysis indicated that these compounds could induce DNA damage and autophagy, both of which can contribute to the initiation of apoptosis. nih.gov This suggests that these benzoxazinone derivatives can activate multiple signaling cascades that converge to promote the programmed death of cancer cells.
Antimicrobial Action Mechanisms (against specific microbial targets, in vitro)
Antibacterial Mechanism Investigations (e.g., Staphylococcus aureus, Klebsiella pneumoniae, Mycobacterium tuberculosis)
Derivatives of the benzoxazinone scaffold have shown promising antibacterial activity against a range of pathogenic bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, and Mycobacterium tuberculosis.
Against Staphylococcus aureus : The antibacterial mechanism of oxazine-based compounds against S. aureus has been investigated. Some synthetic antimicrobial polymers based on an oxazoline (B21484) structure have been shown to act by disrupting the bacterial cell membrane, while the cell wall remains unaffected. nih.gov These polymers may also interact with bacterial DNA, potentially interfering with cell division. nih.gov In other studies, newly synthesized benzo[d] acs.orgnih.govoxazin-4-one derivatives have demonstrated inhibitory activity against S. aureus. sciencescholar.us
Against Klebsiella pneumoniae : Several studies have reported the antibacterial efficacy of benzoxazinone derivatives against K. pneumoniae. sciencescholar.usgsconlinepress.com For instance, certain synthesized 7-chloro-2-methyl-4H-benzo[d] acs.orgnih.gov-oxazin-4-one derivatives exhibited significant activity against this gram-negative bacterium. gsconlinepress.com The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 6–9 mg/mL. gsconlinepress.com The development of new antimicrobial agents targeting K. pneumoniae is crucial due to the increasing prevalence of antibiotic-resistant strains. nih.gov
Against Mycobacterium tuberculosis : The benzoxazine scaffold has emerged as a promising foundation for the development of new antitubercular agents. nih.gov Certain 1,4-benzoxazine derivatives have demonstrated excellent antibacterial activity against M. tuberculosis H37Rv, with MIC values as low as 0.6 µg/ml. nih.gov While some of these compounds were identified through screening against the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) in the menaquinone biosynthesis pathway, structure-activity relationship (SAR) data suggest that they may also act by binding to additional cellular targets. nih.gov The mechanism of action of some anti-TB drugs involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. youtube.com Dihydro-1,3-oxazine derivatives have also shown marked activity against various strains of M. tuberculosis. nih.gov
Antifungal Mechanism Investigations
Benzoxazinone and its analogues have also been investigated for their antifungal properties. The benzothiazole (B30560) nucleus, which shares structural similarities with benzoxazinone, has been a focus of antifungal drug development. scitechjournals.com
Studies on C-6 methyl-substituted benzothiazole derivatives have shown antifungal activity against Candida albicans, a common cause of fungal infections. scitechjournals.com The mechanism of action is thought to be related to the substitution pattern on the benzothiazole ring, with the nitro group being a key substituent as fungi rarely acquire resistance to it. scitechjournals.com
In the broader context of heterocyclic compounds, derivatives of 1,3,4-oxadiazole, which are structurally related to benzoxazinones, have demonstrated antifungal activity. nih.gov The proposed mechanism for some of these compounds involves the inhibition of ergosterol (B1671047) synthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to fungal cell death. mdpi.com This suggests that a potential antifungal mechanism for benzoxazinone analogues could also involve targeting the integrity of the fungal cell membrane.
Antioxidant Activity and Related Molecular Mechanisms
The benzoxazinone scaffold is recognized for its significant biological potential, including antioxidant properties that are crucial in mitigating oxidative stress-related pathologies. nih.govnih.gov Research into the antioxidant capacity of this class of compounds has revealed that their activity is often linked to their ability to scavenge free radicals and interact with key components of cellular oxidative pathways. nih.govresearchgate.net While direct and extensive studies on the antioxidant activity of 6-Methyl-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one are limited in publicly accessible literature, research on its analogues provides significant insights into the potential mechanisms and structure-activity relationships governing their antioxidant effects.
A study on a series of C-3 tethered 2-oxo-benzo nih.govnih.govoxazine derivatives, which are structural analogues, demonstrated promising antioxidant activities. nih.gov These compounds were evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The results indicated that the antioxidant efficacy of these molecules is significantly influenced by the nature of the substituents on the chemical structure. For instance, the presence of electron-withdrawing groups was found to enhance the antioxidant activity. nih.gov
One of the most active compounds in the series, (Z)-3-(2-(4-nitrophenyl)-2-oxoethylidene)-6-methyl-3,4-dihydro-2H-benzo nih.govnih.govoxazin-2-one, which shares the 6-methyl substitution pattern with the target compound, exhibited a half-maximal inhibitory concentration (IC50) value of 4.74 ± 0.08 µg/mL in the DPPH assay, which is comparable to the standard antioxidant, ascorbic acid (IC50 = 4.57 µg/mL). nih.gov This suggests that the core benzoxazine structure, when appropriately substituted, is a potent free radical scavenger.
The antioxidant activity of various benzoxazinone analogues has been evaluated through in vitro assays. The following table summarizes the DPPH free radical scavenging activity for a selection of these compounds.
Table 1: In Vitro Antioxidant Activity of Selected Benzoxazinone Analogues
| Compound | Structure | IC50 (µg/mL) nih.gov |
|---|---|---|
| (Z)-3-(2-(4-fluorophenyl)-2-oxoethylidene)-6-methyl-3,4-dihydro-2H-benzo nih.govnih.govoxazin-2-one | Not explicitly stated, but part of an active series. | |
| (Z)-6-chloro-3-(2-(4-chlorophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-2-one | Not explicitly stated, but part of an active series. | |
| (Z)-6-methyl-3-(2-(4-nitrophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo nih.govnih.govoxazin-2-one | 4.74 ± 0.08 | |
| Ascorbic Acid (Standard) | 4.57 |
The molecular mechanisms underlying the antioxidant activity of benzoxazinone derivatives are believed to involve the donation of a hydrogen atom or an electron to neutralize free radicals. The general antioxidant potential of benzoxazinone analogues is thought to be linked to their ability to inhibit the growth of certain cell types by mitigating oxidative damage. nih.gov
Furthermore, studies on structurally related compounds, such as 2-methyl-5H-benzo[d]pyrazolo[5,1-b] nih.govnih.govoxazin-5-imine, have shown neuroprotective effects that are mediated through the inhibition of oxidative stress. nih.gov This analogue was found to reverse the dysfunction of superoxide (B77818) dismutase and malondialdehyde, which are key markers of oxidative stress, thereby strengthening the endogenous antioxidant system. nih.gov This suggests that the antioxidant mechanism of these compounds may also involve the modulation of antioxidant enzyme activity. The ability of some benzoxazine derivatives to scavenge radicals has been postulated as a key mechanism for their protective effects against lipid peroxidation and LDL oxidation. researchgate.net
In silico molecular docking studies on some benzoxazinone analogues have also been performed to understand their interaction with biological targets, although specific studies on antioxidant enzyme interactions are not widely reported. nih.gov The structural features, such as the presence and position of electron-donating or electron-withdrawing groups on the benzoxazinone core, play a critical role in defining the antioxidant capacity. nih.gov
Analytical Methodologies for Research and Characterization of Benzo D 1 2 Oxazin 2 4h One Compounds
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS))
Chromatographic techniques are central to the analysis of benzoxazinone (B8607429) derivatives, providing the means to separate the target compound from impurities, starting materials, and byproducts. researchgate.net High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are particularly powerful tools for this purpose. nih.govacs.org
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone technique for the separation, identification, and quantification of benzoxazinones. nih.gov Reversed-phase chromatography is the most common modality, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
A typical HPLC method for a compound like "6-Methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one" would involve a C18 column and a mobile phase consisting of a mixture of an aqueous component (often with a pH-modifying additive like acetic or formic acid) and an organic solvent such as acetonitrile or methanol. dtu.dk Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the benzoxazinone chromophore exhibits strong absorbance, typically around 254 nm and 280 nm. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC/MS):
LC/MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.govresearchgate.net This hyphenated technique is invaluable for the structural elucidation and trace-level quantification of benzoxazinone derivatives. acs.org Electrospray ionization (ESI) is a commonly used ionization source for these compounds, often operated in negative ion mode for enhanced selectivity. dtu.dk
In an LC/MS analysis, after the components of a sample are separated on the HPLC column, they are introduced into the mass spectrometer. The instrument then measures the mass-to-charge ratio (m/z) of the resulting ions. For "6-Methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one," the expected protonated molecule [M+H]+ would be observed at an m/z of 178.05. nih.gov Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. acs.org This provides a highly specific fragmentation pattern that can be used to identify the compound unequivocally, even in complex mixtures. acs.org
Table 1: Illustrative HPLC and LC/MS Parameters for Benzoxazinone Analysis
| Parameter | HPLC | LC/MS |
|---|---|---|
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm | Synergi Polar-RP, 250 x 2.1 mm, 5 µm dtu.dk |
| Mobile Phase | A: 0.05M Ammonium (B1175870) Acetate (B1210297) Buffer (pH 5.6) B: Acetonitrile | A: Water with 20 mM Acetic Acid B: Acetonitrile/Water (78:22, v/v) with 20 mM Acetic Acid dtu.dk | | Gradient | Timed gradient program | 0-0.6 min: 8% B 0.6-1.8 min: 10% B 1.8-7.8 min: 70% B 7.8-8.4 min: 90% B dtu.dk | | Flow Rate | 1.0 mL/min | Not specified | | Detection | UV at 245 nm | ESI in Negative Ion Mode dtu.dk | | Ionization Source | N/A | Electrospray Ionization (ESI) | | Mass Analyzer | N/A | Quadrupole Time-of-Flight (QTOF) nih.gov or Triple Quadrupole (QqQ) acs.org |
Validation of Analytical Methods for Research-Grade Purity and Quantification
For research applications, it is crucial to validate analytical methods to ensure they are reliable, accurate, and fit for purpose. globalresearchonline.net Method validation provides documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes. researchgate.net Key validation parameters, as often guided by organizations like the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, and limits of detection and quantification. gavinpublishers.com
Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. ikev.org For an HPLC method, this is demonstrated by showing that the peak for "6-Methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one" is well-resolved from other peaks. researchgate.net Peak purity can be assessed using a DAD detector or by LC/MS to ensure the peak is not composed of co-eluting compounds. globalresearchonline.net
Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. gavinpublishers.com This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (R² > 0.99) is generally required.
Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. ikev.org It is often assessed by analyzing a sample with a known concentration (a standard or a spiked matrix) and comparing the measured value to the theoretical value. gavinpublishers.com
Precision : Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial for determining trace impurities or for quantitative studies at low concentrations. For a series of related benzoxazinone compounds, LODs were reported in the range of 0.024 to 0.048 µg/mL, with LOQs from 0.075 to 0.147 µg/mL.
Table 2: Typical Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to differentiate the analyte from other substances. | Peak purity index > 0.99; no interference at the analyte's retention time. globalresearchonline.net |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (R²) ≥ 0.99. |
| Accuracy | Closeness of measured value to true value. | Recovery of 98-102% for spiked samples. |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2%. |
| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1. |
| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1. |
Techniques for Reaction Monitoring and Product Purity Assessment in Synthetic Research
In the synthesis of "6-Methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one," it is essential to monitor the progress of the reaction to determine its endpoint and to assess the purity of the final product. nih.govmdpi.com
Reaction Monitoring:
Thin-Layer Chromatography (TLC) is a rapid and simple technique for qualitatively monitoring a reaction. By spotting the reaction mixture on a TLC plate alongside the starting material(s) and developing the plate in an appropriate solvent system, one can visualize the consumption of reactants and the formation of the product.
For more quantitative and detailed information, HPLC is the preferred method. researchgate.net Small aliquots of the reaction mixture can be taken at various time points, quenched, and analyzed by HPLC. This allows for the determination of the relative amounts of starting material, intermediates, and the desired product, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading. researchgate.net In more advanced research, in-operando techniques like flow NMR and FTIR spectroscopy can provide real-time kinetic data and insights into reaction mechanisms. magritek.comresearchgate.net
Product Purity Assessment:
Following the synthesis and purification (e.g., by recrystallization or column chromatography), the purity of the isolated "6-Methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one" must be rigorously assessed. HPLC is the primary tool for this, where a high-purity sample should ideally show a single major peak. nih.gov The area percentage of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. For research-grade material, a purity of >95% is often required.
In addition to chromatographic purity, the identity and structural integrity of the compound are confirmed using a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the methyl group and the arrangement of atoms in the benzoxazinone core. nih.gov
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition. nih.gov
Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, such as the carbonyl (C=O) and N-H groups in the oxazinone ring.
By employing this comprehensive suite of analytical methodologies, researchers can confidently synthesize, characterize, and quantify "6-Methyl-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one," ensuring the quality and reliability of their scientific findings.
Future Research Directions and Emerging Applications of the Benzo D 1 2 Oxazin 2 4h One Scaffold
Exploration of Novel Derivatization Strategies for Enhanced Biochemical Specificity
The functionalization of the benzo[d] nih.govnih.govoxazin-2(4H)-one scaffold is a key strategy for modulating its biological activity and enhancing its specificity for various biochemical targets. Research has demonstrated that modifications at different positions on the bicyclic ring system can lead to significant changes in potency and selectivity.
Structure-activity relationship (SAR) studies have been crucial in guiding these derivatization efforts. For instance, a series of benzoxazinone (B8607429) derivatives synthesized through the reaction of anthranilic acids with substituted benzoyl chlorides were evaluated as α-chymotrypsin inhibitors. nih.govresearchgate.net These studies revealed that substituents on the core benzene (B151609) ring tend to reduce inhibitory potential, whereas modifications on an appended phenyl ring can enhance it. nih.govdaneshyari.com Specifically, the introduction of a fluoro group at the ortho position of a phenyl substituent was found to increase inhibitory activity, followed by chloro and bromo groups. nih.govresearchgate.net
In the context of developing new herbicides, SAR studies on natural benzoxazinones like DIMBOA and DIBOA and their synthetic analogues have identified key structural features for phytotoxicity. nih.gov Degradation products and 2-deoxy derivatives showed high inhibitory activity, suggesting that modifying the oxazine (B8389632) ring itself is a viable strategy for enhancing biochemical effects. nih.gov These findings underscore the importance of systematic derivatization to create analogues with tailored biological profiles, paving the way for new therapeutic agents and agrochemicals. nih.govresearchgate.net
| Substituent Group | Position on Phenyl Ring | Effect on Inhibitory Potential | Supporting Evidence |
|---|---|---|---|
| Fluoro | ortho > meta > para | Increased Inhibition | nih.govresearchgate.netdaneshyari.com |
| Chloro | ortho > meta > para | Moderate Inhibition | nih.govresearchgate.netdaneshyari.com |
| Bromo | ortho > meta > para | Lower Inhibition | nih.govresearchgate.netdaneshyari.com |
| Electron Donating/Withdrawing Groups | ortho > meta > para | Good Inhibitory Potential | nih.govdaneshyari.com |
| Substituents on Benzoxazinone Ring | Benzene Ring of Core | Reduced Inhibition | nih.govresearchgate.netdaneshyari.com |
Advanced Computational Design and De Novo Synthesis of Benzo[d]nih.govnih.govoxazin-2(4H)-one Analogs
The integration of computational chemistry with synthetic methodologies has revolutionized drug discovery. For the benzo[d] nih.govnih.govoxazin-2(4H)-one scaffold, computational tools such as molecular docking, molecular dynamics simulations, and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are becoming indispensable for the rational design of new analogues. nih.govnih.gov
These computational approaches allow researchers to predict the binding affinity and interaction patterns of novel benzoxazinone derivatives with specific biological targets before committing to their synthesis. nih.govnih.gov For example, molecular docking has been used to guide the design of 1,4-benzoxazin-2-one derivatives as potential inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis. nih.gov The studies predicted binding scores ranging from -8.0 to -11.0 kcal/mol and identified key interactions within the enzyme's active site, reinforcing the potential of these compounds as antimycobacterial agents. nih.gov Similarly, docking studies of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives with the PI3Kα enzyme revealed key hydrogen bonding interactions, corroborating their potential as anticancer agents. nih.gov
These in silico methods not only accelerate the discovery process but also reduce costs by prioritizing the synthesis of compounds with the highest probability of success. nih.gov The synergy between computational design and laboratory synthesis enables the efficient exploration of the vast chemical space around the benzoxazinone scaffold to develop potent and selective inhibitors for a range of diseases. nih.govnih.gov
| Benzoxazinone Derivative Class | Computational Method | Predicted Biological Target | Key Finding | Supporting Evidence |
|---|---|---|---|---|
| 1,4-Benzoxazin-2-one-hydrazones | Molecular Docking, Molecular Dynamics | Menaquinone-B Enzyme (M. tuberculosis) | Predicted binding scores of -8.0 to -11.0 kcal/mol. | nih.gov |
| Isoniazid-analogue benzoxazin-2-ones | Molecular Docking, Molecular Dynamics | InhA Enzyme (M. tuberculosis) | Compound remained in the protein pocket during simulation. | nih.gov |
| 7-Nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones | Molecular Docking | Anticancer Target (unspecified) | Computational studies performed to understand interactions. | nih.gov |
| 2H-Benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives | Molecular Docking | PI3Kα Enzyme | Identified four key hydrogen bonding interactions with the enzyme. | nih.gov |
Investigations into the Role of Benzo[d]nih.govnih.govoxazin-2(4H)-one as a Key Intermediate in Complex Molecule Synthesis
The benzo[d] nih.govnih.govoxazin-2(4H)-one scaffold is not only a source of bioactive molecules itself but also serves as a versatile building block in organic synthesis. researchgate.net Its structure contains reactive sites that can be exploited for ring-opening and subsequent cyclization reactions to construct more complex heterocyclic systems. nih.govmdpi.com
A prominent application is the synthesis of quinazolinones, another class of biologically important heterocycles. The reaction of a 4H-3,1-benzoxazin-4-one with an amine leads to the nucleophilic attack at the carbonyl carbon, causing the oxazine ring to open. researchgate.net Subsequent intramolecular cyclization and dehydration yield the corresponding quinazolinone derivative. researchgate.netsciencescholar.us This strategy has been employed using various reaction conditions, including green chemistry approaches with deep eutectic solvents. researchgate.net
Furthermore, benzoxazinones are precursors for synthesizing novel tricyclic systems. A one-pot biochemo-multienzyme cascade reaction using lipase (B570770) and tyrosinase has been developed to produce tricyclic benzoxazine (B1645224) and benzoxazepine derivatives. nih.gov Isatoic anhydride (B1165640), a related 1H-benzo[d] nih.govnih.govoxazine-2,4-dione, is a well-known precursor for pharmaceuticals like methaqualone. nih.gov The ability of the benzoxazinone ring to undergo controlled transformations makes it a valuable intermediate for accessing diverse molecular architectures with potential pharmaceutical applications. nih.govmdpi.com
Application of Benzo[d]nih.govnih.govoxazin-2(4H)-one Scaffolds in Materials Science and Chemical Sensing (non-biological)
Beyond their biological roles, benzoxazine-based structures are finding applications in materials science. The robust nature of the heterocyclic core is a key feature for developing advanced materials. nih.govresearchgate.net Polybenzoxazines, a class of high-performance polymers, are known for their use in applications requiring high thermal stability, such as fiber-reinforced plastics and adhesives. nih.gov
The broader class of 1,3-benzoxazin-4-ones has been identified as a useful component in the creation of functional polymers, optoelectronic devices, and materials with fluorescence emission properties. nih.gov While direct applications of the 6-Methyl-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one isomer in this area are not yet widely reported, the inherent properties of the parent scaffold suggest potential. The development of chemical sensors based on conjugated polymers is a rapidly growing field. 20.210.105nih.gov These sensors often rely on the collective electronic and optical properties of the polymer backbone, which can be perturbed by the binding of an analyte. 20.210.105 The incorporation of heterocyclic units like benzoxazinone into polymer chains could provide specific recognition sites and modulate the polymer's response, offering a promising avenue for creating novel and selective chemical sensors. researchgate.net
Development of Sustainable Synthesis Methods for Benzo[d]nih.govnih.govoxazin-2(4H)-one and its Derivatives
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, aiming to reduce environmental impact by using less toxic reagents, milder reaction conditions, and improving atom economy. researchgate.net Several sustainable methods for synthesizing benzoxazinone derivatives have been developed as alternatives to conventional approaches that often require harsh conditions or toxic reagents. arkat-usa.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times and often improving yields for the synthesis of benzoxazinone derivatives. nih.govsciencescholar.usnih.gov For example, microwave irradiation has been used to prepare 4,3-dihydro-1,3-oxazine-4-one derivatives and in the acid-catalyzed reaction of anthranilic acids with orthoesters. sciencescholar.usresearchgate.net
Another innovative green approach is the use of deep eutectic solvents (DES), such as those based on choline (B1196258) chloride and urea. researchgate.netarkat-usa.org These solvents can act as both the reaction medium and catalyst, enabling the synthesis of 1,4-benzoxazin-3-ones at room temperature without the need for an additional catalyst or base. arkat-usa.org Biocatalysis, using enzymes like Candida antarctica lipase B (Novozym 435), offers a mild and highly selective method for producing 1,4-benzoxazinone derivatives through a decarboxylative Michael addition. nih.gov Furthermore, metal-free coupling reactions, such as nucleophilic aromatic substitution (SNAr), provide a sustainable pathway to C-C bond formation, avoiding the use of heavy metal catalysts. nih.gov These methods represent a significant step forward in the environmentally benign production of this important class of compounds.
| Method | Key Features | Advantages | Supporting Evidence |
|---|---|---|---|
| Microwave-Assisted Synthesis (MAOS) | Use of microwave irradiation to heat reactions. | Reduced reaction times, improved yields, enhanced efficiency. | nih.govsciencescholar.usnih.gov |
| Deep Eutectic Solvents (DES) | Reaction in a mixture of choline chloride and urea. | Green, biodegradable solvent; often catalyst- and base-free; mild room temperature conditions. | researchgate.netarkat-usa.org |
| Biocatalysis | Use of enzymes (e.g., Novozym 435). | Mild and facile reaction conditions, high selectivity, no toxic metal by-products. | nih.gov |
| Metal-Free C-C Coupling (SNAr) | Nucleophilic aromatic substitution to form C-C bonds. | Avoids use of potentially toxic and expensive metal catalysts. | nih.gov |
| Solvent-Assisted Grinding | Mechanochemical synthesis with minimal solvent. | Mild, convenient, rapid cyclodehydration. | organic-chemistry.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| 6-Methyl-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one |
| 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) |
| 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) |
| 2-aminophenoxazin-3-one (APO) |
| 4-acetoxy-(2H)-1,4-benzoxazin-3(4H)-one (ABOA) |
| 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA) |
| 4-hydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIMBOA) |
| Anthranilic acid |
| Benzoyl chloride |
| Quinazolinone |
| Benzoxazepine |
| Isatoic anhydride |
| Methaqualone |
| Choline chloride |
| Urea |
| 3-(1H-indol-3-yl)-6-methyl-2H-benzo[b] nih.govresearchgate.netoxazin-2-one |
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of 6-methyl-benzoxazinones with improved pharmacokinetic properties?
- Methodology : Modify substituents to balance lipophilicity (logP) and solubility. For example, introducing hydrophilic groups (e.g., –OH) at position 8 improves metabolic stability without compromising target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
